5-Chloro-1,3-difluoro-2-iodobenzene
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Overview
Description
5-Chloro-1,3-difluoro-2-iodobenzene is an organic compound with the molecular formula C6H2ClF2I. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-difluoro-2-iodobenzene typically involves halogenation reactions. One common method is the diazotization of an amine precursor followed by halogen exchange reactions. For instance, starting from 5-chloro-1,3-difluoroaniline, diazotization can be carried out using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Sonogashira coupling and Heck reaction.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.
Common Reagents and Conditions
Sonogashira Coupling: Typically involves a palladium catalyst and a copper co-catalyst in the presence of a base, such as triethylamine, under an inert atmosphere.
Heck Reaction: Utilizes a palladium catalyst and a base, such as potassium carbonate, under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Sonogashira coupling, the product is typically an alkyne-substituted benzene derivative .
Scientific Research Applications
5-Chloro-1,3-difluoro-2-iodobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: In the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-difluoro-2-iodobenzene in chemical reactions involves the reactivity of the halogen atoms. The iodine atom, being the most reactive, often participates in oxidative addition reactions, facilitating subsequent transformations such as cross-coupling reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-difluoro-2-iodobenzene: Similar structure but with a bromine atom instead of chlorine.
2,6-Dichloroiodobenzene: Contains two chlorine atoms and one iodine atom on the benzene ring.
Uniqueness
5-Chloro-1,3-difluoro-2-iodobenzene is unique due to the specific combination of chlorine, fluorine, and iodine atoms, which imparts distinct reactivity and properties compared to other halogenated benzenes. This uniqueness makes it valuable in specialized synthetic applications and research contexts .
Properties
IUPAC Name |
5-chloro-1,3-difluoro-2-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYERFJZCTBDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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